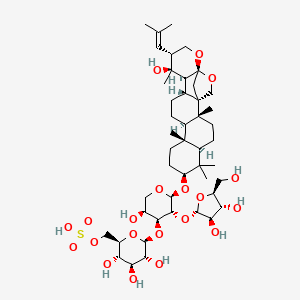
Bacopaside I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacopaside I is primarily extracted from Bacopa monnieri through a series of solvent extraction and chromatographic techniques. The plant material is typically dried and powdered before being subjected to extraction with solvents like methanol or ethanol. The extract is then purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Bacopa monnieri. The process includes:
Harvesting and Drying: Bacopa monnieri is harvested and dried under controlled conditions to preserve its bioactive compounds.
Solvent Extraction: The dried plant material is extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques like HPLC to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Bacopaside I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its pharmacological profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Bacopaside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpene saponins and their chemical properties.
Biology: Investigated for its role in cellular processes, including antioxidant and free radical scavenging activities.
Medicine: Studied for its potential therapeutic effects, such as antidepressant-like effects, neuroprotection, and cognitive enhancement.
Industry: Utilized in the development of nutraceuticals and herbal supplements due to its health-promoting properties
Mechanism of Action
Bacopaside I exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Neuroprotection: It modulates neurotransmitter levels and enhances synaptic plasticity, contributing to its cognitive-enhancing effects.
Antidepressant Effects: It influences the noradrenergic system and reduces oxidative stress, which may underlie its antidepressant-like effects
Comparison with Similar Compounds
Bacopaside I is part of a family of triterpene saponins known as bacopasides. Similar compounds include:
Bacopaside II: Another saponin from Bacopa monnieri with similar pharmacological properties.
Bacopaside III: Exhibits neuroprotective and cognitive-enhancing effects.
Bacopaside IV: Known for its antioxidant and anti-inflammatory activities
Uniqueness of this compound: this compound stands out due to its potent antioxidant and antidepressant-like effects, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWOYHZBNAJGA-YAOMZRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382148-47-2 | |
| Record name | Bacopaside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BACOPASIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Bacopaside I and where is it found?
A1: this compound is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]
Q3: How does this compound exert its effects on the nervous system?
A3: While the exact mechanisms are still under investigation, research suggests that this compound contributes to neuroprotection through various pathways:
- Antioxidant activity: this compound exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.
- Cerebral energy metabolism: Studies indicate that this compound improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []
- Neurotransmitter modulation: There is evidence suggesting that this compound may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.
- Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that this compound might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.
Q4: What are the potential therapeutic applications of this compound?
A4: Research on this compound points towards its potential use in addressing several health conditions:
- Cognitive enhancement: this compound has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.
- Neurodegenerative diseases: Due to its neuroprotective properties, this compound is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []
- Depression and anxiety: Studies suggest that this compound may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]
- Stroke recovery: Preclinical research indicates that this compound might help reduce brain damage and improve functional recovery after a stroke. [, ]
Q5: How is this compound absorbed and metabolized in the body?
A5: While detailed pharmacokinetic studies on this compound are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]
Q6: Are there any known safety concerns associated with this compound?
A6: Research on the safety profile of this compound is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated this compound. []
Q7: What are the challenges in developing this compound as a therapeutic agent?
A7: Some challenges in developing this compound as a drug candidate include:
- Bioavailability: Like many saponins, this compound may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]
- Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver this compound across this barrier is crucial for its therapeutic success in neurological disorders. [, ]
- Standardization and quality control: Ensuring consistent quality and purity of this compound extracts is vital for reliable research and therapeutic applications. [, ]
Q8: What are the future directions for research on this compound?
A8: Future research on this compound will likely focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




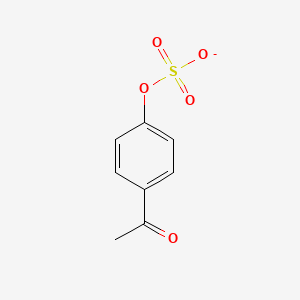


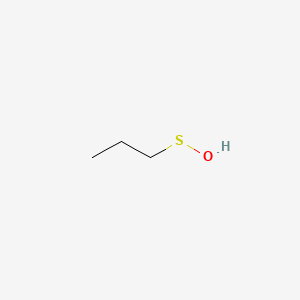
![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)
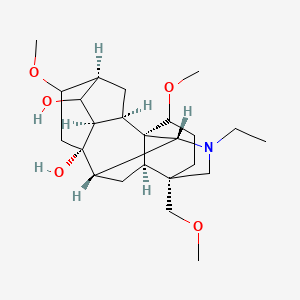
![(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one](/img/structure/B1259090.png)
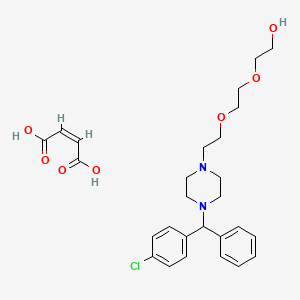
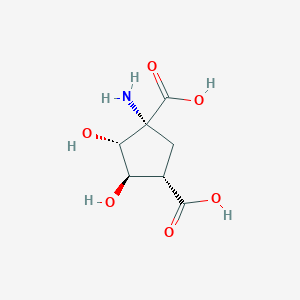
![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)


